Product packaging for 3-Amino-2,4-dichlorophenol(Cat. No.:CAS No. 61693-42-3)

3-Amino-2,4-dichlorophenol

Cat. No.: B1274150
CAS No.: 61693-42-3
M. Wt: 178.01 g/mol
InChI Key: SYRZWFBWUASJJI-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenolic Compounds in Chemical and Biological Research

Halogenated phenolic compounds (HPCs) are a broad class of substances characterized by a phenol (B47542) ring substituted with one or more halogen atoms. Their significance in research stems from their diverse industrial applications and their presence as environmental points of interest. nih.govacs.org HPCs, including hydroxylated polychlorobiphenyls (OH-PCBs) and hydroxylated polybromodiphenyl ethers (OH-PBDEs), can be metabolites of persistent organic pollutants (POPs) or naturally occurring marine compounds. nih.govacs.org

Their structural similarity to thyroid hormones allows them to be retained in the blood and transported across selective biological barriers, leading to potential endocrine and neuronal effects. nih.govacs.org This has prompted extensive research into their impact on hormonal and metabolic systems in both wildlife and humans. researchgate.net For instance, some halogenated phenolic compounds have been shown to inhibit the activity of deiodinases in human liver microsomes, which are crucial for thyroid hormone homeostasis. nih.gov The environmental presence of these compounds, originating from industrial activities such as the production of pesticides, dyes, and pharmaceuticals, further underscores the importance of their study. fafu.edu.cnaloki.hu

Overview of Aminophenols and Dichlorophenols in Scientific Literature

Aminophenols are aromatic compounds containing both an amino group and a hydroxyl group attached to a benzene (B151609) ring. mdpi.com They exist in three isomeric forms: ortho-, meta-, and para-aminophenol. mdpi.comnih.govnih.gov These compounds are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic chemicals. mdpi.comacs.org For example, p-aminophenol is a known precursor in various chemical syntheses and is also a primary degradation product of paracetamol. mdpi.com Due to their widespread use, aminophenols and their derivatives are common subjects in environmental and toxicological studies. mdpi.com

Dichlorophenols are a subclass of chlorophenols, which are phenols substituted with two chlorine atoms. There are six different isomers of dichlorophenol, with 2,4-dichlorophenol (B122985) being a prominent example. nih.gov Dichlorophenols are used as intermediates in the manufacturing of herbicides and other industrial chemicals. researchgate.net Their presence in industrial wastewater and their potential for bioaccumulation have made them a focus of environmental research, with studies often centered on their detection, degradation, and toxicological effects. fafu.edu.cnaloki.huresearchgate.net

Rationale for Dedicated Research on 3-Amino-2,4-dichlorophenol

The specific compound this compound is a unique molecule that combines the structural features of both aminophenols and dichlorophenols. Its chemical structure, featuring an amino group and two chlorine atoms on a phenolic ring, gives it distinct properties and reactivity compared to other dichlorophenols. The presence of the amino group, in particular, enhances its reactivity and allows it to participate in a broader range of chemical reactions, making it a valuable intermediate in the synthesis of more complex organic molecules. cymitquimica.com

This unique combination of functional groups warrants dedicated research for several reasons. Primarily, it is used as a precursor in the formulation of oxidation hair dyes. europa.euincibeauty.com The hydrochloride salt of this compound is a key ingredient in these formulations, reacting with primary intermediates to form the final color. europa.eu Research into its properties is crucial for understanding its behavior in these applications. Furthermore, its structural similarity to other halogenated phenolic compounds suggests potential biological activity that requires thorough investigation. Studies have explored its role in environmental remediation processes, particularly in the degradation of pollutants through advanced oxidation processes.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₆H₅Cl₂NO nih.gov
Molecular Weight 178.02 g/mol
Appearance White crystalline solid
CAS Number 61693-42-3 sielc.com
Hydrochloride CAS Number 61693-43-4 cymitquimica.com

Interactive Data Table: Research Applications of this compound

Application AreaSpecific UseResearch FocusSource
Cosmetic Industry Hair dye precursorUsed in oxidation hair dye formulations. europa.euincibeauty.comthegoodscentscompany.com
Chemical Synthesis IntermediateSynthesis of complex organic compounds. cymitquimica.com
Environmental Science Pollutant degradationStudied in advanced oxidation processes for environmental remediation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2NO B1274150 3-Amino-2,4-dichlorophenol CAS No. 61693-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4-dichlorophenol
Source PubChem
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InChI

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZWFBWUASJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210684
Record name 3-Amino-2,4-dichlorophenol
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Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61693-42-3
Record name 3-Amino-2,4-dichlorophenol
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Record name 3-Amino-2,4-dichlorophenol
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Record name 3-Amino-2,4-dichlorophenol
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Record name 3-amino-2,4-dichlorophenol
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Record name 3-AMINO-2,4-DICHLOROPHENOL
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Synthetic Methodologies and Chemical Transformations of 3 Amino 2,4 Dichlorophenol

Established Synthetic Routes for 3-Amino-2,4-dichlorophenol

The synthesis of aminophenols, including halogenated derivatives like this compound, traditionally relies on two primary chemical strategies: the diazotization and subsequent coupling of aminophenols, and the reduction of nitrophenols. These methods provide foundational pathways to this class of compounds.

Diazotization and Coupling Reactions in Aminophenol Synthesis

Diazotization is a cornerstone reaction in aromatic chemistry, involving the conversion of a primary aromatic amine to a diazonium salt. jmchemsci.comdoubtnut.com This process is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). jmchemsci.comdoubtnut.com The resulting diazonium salt is a versatile intermediate.

For the synthesis of aminophenol derivatives, an aromatic amine can be diazotized and then coupled with a phenol (B47542). jmchemsci.com The diazonium ion acts as an electrophile, attacking the electron-rich phenol ring to form an azo compound. doubtnut.com This azo linkage can then be reduced to yield the desired amino-substituted phenol. This indirect route allows for the introduction of an amino group at a specific position relative to the hydroxyl group. For instance, p-aminophenol can be diazotized and coupled with other aromatic compounds to create various dyes and functional molecules. scialert.net Azo compounds are significant in the manufacturing of dyes and pharmaceuticals. jmchemsci.com

Reduction Strategies for Halogenated Nitrophenol Precursors

The reduction of nitrophenols to aminophenols is a widely employed synthetic route. chemcess.comnih.gov This transformation can be achieved using various reducing agents and catalytic systems. Historically, metals like iron in dilute acid were used. chemcess.com Modern methods often utilize catalytic hydrogenation with precious metal catalysts such as palladium, platinum, or rhodium, often supported on activated carbon. chemcess.comresearchgate.net

A general scheme for the synthesis of an aminophenol via the reduction of a nitrophenol is presented in the table below.

Reaction Step Description Typical Reagents
NitrationIntroduction of a nitro group (-NO2) onto the phenol ring.Nitric acid, Sulfuric acid
ReductionConversion of the nitro group to an amino group (-NH2).H2, Pd/C, PtO2, or other metal catalysts; NaBH4 in the presence of a catalyst. nih.govresearchgate.netnih.gov

Advanced Synthetic Approaches to Related Dichlorophenol Isomers

The synthesis of specific dichlorophenol isomers often requires multi-step procedures to control the regioselectivity of the chlorination. For example, 2,4-dichlorophenol (B122985) can be prepared by the direct chlorination of phenol or by the chlorination of monochlorophenols. nih.gov The synthesis of other isomers, like 2,6-dichlorophenol, can involve protecting or directing groups to guide the chlorine atoms to the desired positions. One method involves the sulfonation of phenol, followed by chlorination and subsequent removal of the sulfonic acid group. wikipedia.org

The separation of dichlorophenol isomers, which are often produced as a mixture, can be challenging due to their similar physical properties, such as close boiling points. google.com Techniques like fractional distillation and fractional crystallization are employed. google.com Chemical separation methods have also been developed, such as converting a mixture of 2,4- and 2,5-dichlorophenol (B122974) into their ammonium (B1175870) salts, which can then be separated based on differences in solubility. google.com

The table below summarizes some synthetic routes for dichlorophenol isomers.

Isomer Synthetic Approach Reference
2,4-DichlorophenolDirect chlorination of phenol or chlorination of o- or p-chlorophenol. nih.gov
2,6-DichlorophenolSulfonation of phenol, followed by chlorination and hydrolysis. wikipedia.org
2,5-DichlorophenolHydrolysis of 1,2,4-trichlorobenzene. google.com

Novel Methodologies in Chemical Synthesis Relevant to this compound

Recent advancements in synthetic organic chemistry offer new avenues for the synthesis of complex molecules like this compound with improved efficiency, selectivity, and sustainability.

Microwave-Assisted Organic Synthesis of Aminophenolic Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic and functionalized aromatic compounds, including aminophenol derivatives. researchgate.netresearchgate.net

For instance, the synthesis of phosphonylated p-aminophenol derivatives has been achieved under solvent-free microwave conditions, demonstrating the efficiency and environmental benefits of this approach. researchgate.net Microwave-assisted methods have also been employed for the synthesis of benzoxazoles from 2-aminophenols and aldehydes, highlighting the versatility of this technology for constructing complex molecular scaffolds. mdpi.com The application of MAOS to the synthesis of this compound or its precursors could potentially offer a more efficient and environmentally friendly route.

The table below highlights the advantages of microwave-assisted synthesis.

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction TimeHours to daysMinutes to hours researchgate.netmdpi.com
YieldOften moderateGenerally higher mdpi.com
Energy ConsumptionHighLower researchgate.net
Solvent UseOften requires solventsCan be performed solvent-free researchgate.net

Stereoselective Synthesis of Amino-Hydroxyl Systems

The development of stereoselective methods for the synthesis of molecules containing both amino and hydroxyl groups is a significant area of research, particularly for the preparation of chiral building blocks for pharmaceuticals and natural products. diva-portal.orgrsc.org These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single desired stereoisomer.

Various strategies have been developed for the stereoselective synthesis of amino alcohols, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. diva-portal.orgdiva-portal.org For example, highly diastereoselective rhodium-catalyzed cycloaddition reactions have been used to synthesize syn-α-hydroxy-β-amino esters. diva-portal.orgdiva-portal.org Another approach involves the palladium-catalyzed aza-Claisen rearrangement to produce β-hydroxy-α-amino acids with high diastereoselectivity. rsc.org Bi-enzymatic cascades combining aldolases and transaminases have also been designed for the stereoselective synthesis of γ-hydroxy-α-amino acids. rsc.org While these methods are often applied to aliphatic systems, the principles of stereocontrol are relevant to the synthesis of more complex aromatic compounds where chirality may be a factor.

Reactivity and Derivatization Chemistry of this compound

The unique arrangement of an amino group, a hydroxyl group, and two chlorine atoms on the aromatic ring of this compound dictates its chemical behavior. This substitution pattern allows for a range of chemical transformations, making it a valuable building block in organic synthesis. cymitquimica.com The presence of the amino group, in particular, enhances its reactivity in comparison to other dichlorophenols.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a common pathway for functionalizing aromatic compounds. masterorganicchemistry.com The amino and hydroxyl groups are activating and ortho-, para-directing, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, determines the regioselectivity of incoming electrophiles. For instance, the amino group's reactivity allows it to participate in various chemical reactions, including those involving electrophilic substitution. cymitquimica.com

Nucleophilic aromatic substitution (SNA r) is also a relevant transformation for this molecule, particularly involving the displacement of the chlorine atoms. nih.govarabjchem.org The electron-withdrawing nature of the chlorine atoms and the potential for stabilization of the intermediate Meisenheimer complex facilitate these reactions. The amino group can also act as a nucleophile in substitution reactions with electrophiles. smolecule.com The specific conditions, such as the nature of the nucleophile, solvent, and temperature, will dictate the outcome of the reaction. nih.gov

Oxidation Pathways to Quinones and Related Species

The oxidation of this compound can lead to the formation of quinones or related species. This transformation is a characteristic reaction of aminophenols. ingentaconnect.com The oxidation process can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide. The resulting quinone imines or quinones are highly reactive intermediates that can undergo further reactions. ingentaconnect.com The oxidation of phenols in the presence of 4-aminoantipyrine (B1666024) is a known method for forming p-quinoneimide adducts. cdnsciencepub.com The structure of the quinone significantly influences the reaction mechanism. nih.gov

Table 1: Oxidation of Aminophenols

Oxidant Product Type Reference
Potassium Permanganate Quinones
Hydrogen Peroxide Quinones
Chlorine Chloroform, Haloacetic Acids ingentaconnect.com

Reduction Pathways to Amines

The reduction of the nitro group is a common method to synthesize aminophenols, indicating that the reverse reaction, the reduction of the amino group, is not a typical pathway. However, the chlorinated positions on the aromatic ring can be reduced. smolecule.com Strong reducing agents can lead to dechlorination, resulting in less chlorinated derivatives. smolecule.com The reduction of similar compounds, such as 3-aminoquinoline-2,4-diones, with sodium borohydride (B1222165) has been shown to stereoselectively produce cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net

Functional Group Interconversions and Protective Group Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. lkouniv.ac.in For this compound, the amino and hydroxyl groups can be interconverted or protected to achieve specific synthetic goals.

Protective group strategies are crucial when dealing with multifunctional molecules like this compound to ensure chemoselectivity during reactions. wiley-vch.de The amino group can be protected with common protecting groups such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). masterorganicchemistry.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and can be removed under acidic conditions. masterorganicchemistry.comorganic-chemistry.org The hydroxyl group can be protected as an ether, for example, a benzyl (B1604629) ether, which is stable under a variety of conditions and can be removed by catalytic hydrogenation. wiley-vch.de The choice of protecting group depends on the specific reaction conditions and the desired final product. iris-biotech.deresearchgate.net

Derivatization for Enhanced Research Applications

Derivatization of this compound is employed to enhance its utility in various research applications, including improving its analytical detection or modifying its biological activity. researchgate.net Derivatization can alter the molecule's physical and chemical properties, such as its volatility for gas chromatography analysis. epa.gov

The amino group of this compound readily undergoes acetylation to form the corresponding amide. This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride. rsc.org The formation of an amide bond can be a crucial step in the synthesis of more complex molecules. The chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, which protonates the amine functionality and prevents its acylation. beilstein-journals.org

Table 2: Common Reagents for Acetylation

Reagent Product Reference
Acetic Anhydride Amide rsc.org
Silylation for Analytical Enhancement

The analytical determination of polar compounds like this compound often requires a derivatization step to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation is a common and effective derivatization technique where an active hydrogen in the molecule is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov This process involves reacting the analyte with a silylating agent.

For phenolic compounds, silylation is a well-established method to enhance their detection in GC-MS. researchgate.net The derivatization of the hydroxyl and amino groups in this compound with a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar functional groups into less polar silyl (B83357) ethers and silyl amines, respectively. nih.gov This transformation reduces the compound's polarity and boiling point, leading to improved chromatographic peak shape and resolution.

The general reaction scheme for silylation involves the displacement of a leaving group from the silylating agent by the analyte containing the active hydrogen. nih.gov The efficiency of the silylation reaction can be influenced by several factors, including the choice of solvent. Studies have shown that the reaction rate can be significantly faster in solvents like acetone (B3395972) compared to others such as ethyl acetate, dichloromethane, or hexane. researchgate.net

While silylation is a powerful tool for the analysis of many metabolites, the presence of both amino and hydroxyl groups in this compound can sometimes complicate the derivatization efficiency. However, for analytical purposes, this method remains a valuable technique to achieve the necessary volatility for GC-MS analysis. nih.gov

Table 1: Common Silylating Agents and Their Properties

Silylating Agent Abbreviation Leaving Group Key Features
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA N-trimethylsilyltrifluoroacetamide Highly reactive, suitable for a wide range of compounds including phenols. researchgate.net
Formation of Schiff Bases and Related Ligands

The amino group of this compound allows it to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. mwjscience.comekb.eg These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). mwjscience.comekb.eg The formation of Schiff bases is a versatile chemical transformation that introduces new structural motifs and potential functionalities to the parent molecule.

The synthesis of Schiff bases from this compound typically involves the reaction of the aminophenol with a suitable carbonyl compound, often under reflux conditions in a solvent like ethanol (B145695). nih.govnih.gov The reaction can be catalyzed by the presence of a base, such as triethylamine (B128534). nih.gov

For instance, the reaction of 2-amino-4-chlorophenol, a related aminophenol, with N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate (B79767) in the presence of triethylamine in ethanol at reflux yields a Schiff base derivative. nih.gov A proposed mechanism for such reactions involves the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. nih.gov

Schiff bases derived from aminophenols are of significant interest in coordination chemistry as they can act as ligands, forming stable complexes with various transition metal ions. mwjscience.com The presence of both the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group allows these molecules to function as bidentate or multidentate ligands, chelating to metal centers. nih.gov

The complexation with metal ions often leads to changes in the spectroscopic properties of the ligand, such as a shift in the maximum absorption wavelength in the UV-Vis spectrum, which can be used to confirm the formation of the complex. nih.gov

Table 2: Examples of Schiff Base Synthesis from Aminophenols

Aminophenol Reactant Carbonyl Reactant Reaction Conditions Product Type
2-Amino-4-chlorophenol N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate Triethylamine, Ethanol, Reflux Schiff base derivative nih.gov
3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one Various substituted aldehydes Dry ethanol, Reflux Quinazoline-derived Schiff bases nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-methyl-N-(trimethylsilyl)trifluoroacetamide
Acetone
Ethyl acetate
Dichloromethane
Hexane
Trimethylsilyl
N,O-Bis(trimethylsilyl)trifluoroacetamide
Schiff base
Triethylamine
Ethanol
2-Amino-4-chlorophenol
N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate
3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one
3-Amino-1,2,4-triazole

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Amino 2,4 Dichlorophenol

Structural Elucidation Methodologies

The precise architecture of 3-Amino-2,4-dichlorophenol is determined through several key spectroscopic techniques that probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR: In ¹H NMR spectra, the chemical shifts (δ) are indicative of the electronic environment of the protons. The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton interactions. beilstein-journals.org For related aromatic amines, the amino group (NH₂) protons typically appear as a broad singlet. uin-malang.ac.id The aromatic protons on the benzene (B151609) ring will exhibit distinct chemical shifts and coupling constants based on their position relative to the amino, hydroxyl, and chloro substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the nature of the functional groups attached to the carbon atoms. beilstein-journals.org For instance, carbons bonded to electronegative atoms like chlorine and oxygen (in the hydroxyl group) will be deshielded and appear at a higher chemical shift (downfield). In a study of this compound hydrochloride, the purity was determined to be 97.7% by NMR assay. europa.eu

A representative, though not identical, compound, 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been characterized by both ¹H and ¹³C NMR, highlighting the utility of these techniques in analyzing complex molecules containing the 2,4-dichlorophenyl moiety. rsc.org

Table 1: General Expected ¹H and ¹³C NMR Characteristics for Aromatic Aminophenols

Nucleus Functional Group Expected Chemical Shift (δ) Range (ppm) Typical Multiplicity
¹H Aromatic C-H 6.0 - 8.5 Singlet, Doublet, Triplet, Multiplet
¹H Phenolic O-H 4.0 - 12.0 Broad Singlet
¹H Amino N-H 3.0 - 5.0 Broad Singlet
¹³C Aromatic C-Cl 120 - 140 Singlet
¹³C Aromatic C-N 130 - 150 Singlet

Note: The exact chemical shifts for this compound will be specific to its unique electronic and structural arrangement. The table provides a general reference based on typical values for related functional groups.

Mass Spectrometry (MS, ESI-MS, HRMS, MSn Fragmentation)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules like this compound. It allows the molecule to be ionized with minimal fragmentation, typically yielding a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. beilstein-journals.orgmdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

MSn Fragmentation: Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. nih.gov An initial ion (precursor ion) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the compound's structure. For chlorophenols, a common fragmentation pathway is the loss of a hydrogen chloride (HCl) molecule from the precursor ion. researchgate.net In a test for hair dyes, this compound was analyzed using LC-MS/MS with detection in multiple reaction monitoring (MRM) mode. fda.gov.tw

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. uin-malang.ac.id

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the N-H stretches of the amino group, C-N stretching, C-Cl stretching, and various vibrations associated with the aromatic ring. europa.eu The presence of specific peaks, for instance, around 1529 cm⁻¹, 1370 cm⁻¹, and 1688 cm⁻¹, can be characteristic of certain functional group protections, such as N-tert-butyloxycarbonylation. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Amino N-H Stretching 3300 - 3500 (two bands for primary amine)
Aromatic C-H Stretching 3000 - 3100
C=C Aromatic Ring Stretching 1450 - 1600
C-N Stretching 1250 - 1350
C-O Phenolic Stretching 1180 - 1260

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemmethod.com This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. mdpi.com

While specific XRD data for this compound was not found, the analysis of a related compound, 4-amino-2,6-dichlorophenol (B1218435), reveals a planar molecular structure with intermolecular O—H···N and N—H···O hydrogen bonds forming sheets in the crystal lattice. nih.gov Similarly, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile has been determined, demonstrating the capability of XRD to elucidate the complex structures of molecules containing the 2,4-dichlorophenyl group. researchgate.net The structure of Ni(3-amino-4,4′-bipyridine)[Ni(CN)4] has also been resolved using synchrotron X-ray diffraction. cambridge.org

Quantitative and Qualitative Analytical Techniques

Beyond structural elucidation, the accurate detection and quantification of this compound in various matrices are achieved through powerful chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for separating, identifying, and quantifying components in a mixture.

HPLC: Reverse-phase HPLC is a common method for analyzing phenolic compounds. For this compound, a C18 column is often employed. iarc.fr The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid like phosphoric or formic acid to control the pH and improve peak shape. sielc.comsielc.com In one study, a purity of 99.9% for this compound hydrochloride was determined by HPLC. europa.eu

UPLC: UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.comsielc.com A method for testing hair dyes in cosmetics uses UPLC coupled with tandem mass spectrometry (LC-MS/MS) for the determination of this compound. fda.gov.tw This combination provides both the separation power of UPLC and the high selectivity and sensitivity of MS/MS detection. fda.gov.twresearchgate.net

Table 3: Example HPLC/UPLC Method Parameters for Chlorophenol Analysis

Parameter Condition Reference
Column CORTECS UPLC C18+, 1.6 µm, 2.1 mm i.d. × 10 cm fda.gov.tw
Mobile Phase A 0.1% Formic acid in water with ammonium (B1175870) formate fda.gov.tw
Mobile Phase B Methanol and acetonitrile (1:1, v/v) fda.gov.tw
Flow Rate 0.3 mL/min fda.gov.tw
Detection Tandem Mass Spectrometry (MS/MS) fda.gov.tw

| Column Temperature | 30°C | fda.gov.tw |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov However, polar compounds like this compound are often not sufficiently volatile for direct GC analysis. unina.itresearchgate.net

To make this compound amenable to GC-MS analysis, a derivatization step is necessary to increase its volatility and thermal stability. unina.itresearchgate.net Silylation is a common and effective derivatization technique where active hydrogens in polar functional groups (such as -OH and -NH2) are replaced by a trimethylsilyl (B98337) (TMS) group. unina.ittcichemicals.com This process reduces the polarity of the molecule, making it more volatile and improving its chromatographic properties. tcichemicals.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). unina.itresearchgate.net The derivatization reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the silylating reagent. unina.it The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. unina.itresearchgate.net For some amino acids, TMS derivatives have shown instability, which can be a concern for quantitative analysis. nih.gov However, proper storage of the derivatized samples at low temperatures can help maintain their stability. nih.gov

The resulting TMS derivative of this compound can then be readily analyzed by GC-MS, allowing for sensitive detection and quantification. nih.govunina.it

Once the derivatized this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic pattern. unina.it This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, allowing for its identification. nih.gov

GC-MS can be operated in different acquisition modes, each offering distinct advantages:

Full Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compounds. technologynetworks.comscioninstruments.com This is useful for identifying unknown compounds by comparing their spectra to a library. scioninstruments.com However, the sensitivity in full scan mode may be lower compared to other modes. scioninstruments.com

Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. technologynetworks.comscioninstruments.com By focusing on these specific ions, the signal-to-noise ratio is significantly increased, leading to much higher sensitivity and lower detection limits. scioninstruments.com This mode is ideal for quantifying known target compounds at low concentrations. technologynetworks.com

Multiple Reaction Monitoring (MRM) Mode: MRM is a tandem mass spectrometry (MS/MS) technique that offers the highest selectivity and sensitivity. nih.govchromatographyonline.com In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. chromatographyonline.com This highly specific transition makes MRM extremely robust for quantitative analysis in complex matrices, as it minimizes interferences from other compounds. nih.gov For the analysis of polycyclic aromatic hydrocarbons in crude oil, the performance of these methods was ranked as MRM > SIM > Full Scan. nih.gov

The choice of acquisition mode depends on the analytical objective, whether it is for qualitative screening of unknowns (Full Scan) or for highly sensitive and selective quantification of a target compound (SIM or MRM). scioninstruments.com

Capillary Electrophoresis (CE) for Aminophenol Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds, including aminophenols. researchgate.net Separation in CE is based on the differential migration of analytes in an electric field. researchgate.net

Capillary Zone Electrophoresis (CZE) with UV detection is a common configuration for the analysis of aminophenols. tubitak.gov.tr In CZE, analytes are separated in a capillary filled with a background electrolyte (BGE). tubitak.gov.tr The choice of BGE, its pH, and the applied voltage are critical parameters that influence the separation. tubitak.gov.tracs.org

For the analysis of aminophenol isomers, the pH of the BGE is a key factor in achieving separation, as it affects the charge and, consequently, the electrophoretic mobility of the analytes. acs.org By optimizing the BGE composition and pH, it is possible to separate closely related isomers. researchgate.netresearchgate.net For instance, a phosphate (B84403) buffer at a specific pH has been used as the BGE for the separation of paracetamol and its impurities, including p-aminophenol. tubitak.gov.tr

UV detection is commonly used in CE, where the absorbance of the analytes is measured as they pass through the detector. tubitak.gov.tr The detection wavelength is chosen to maximize the signal for the analytes of interest. tubitak.gov.tr While CE with UV detection is a powerful tool for the separation and quantification of aminophenols, its sensitivity may be lower compared to other detection methods like fluorescence or mass spectrometry. researchgate.net Nevertheless, for many applications, the high separation efficiency and low sample consumption of CE make it a valuable analytical technique. tubitak.gov.tr

Electrochemical Detection Enhancements

The electrochemical detection of phenolic compounds is based on their oxidation at an electrode surface. For this compound, both the phenolic hydroxyl and the amino functional groups are electroactive, which can enhance its electrochemical response compared to non-aminated dichlorophenols. Enhancements in sensitivity and selectivity are achieved by modifying the working electrode to increase its surface area, catalyze the oxidation reaction, and selectively bind the target analyte.

Although direct studies on this compound are scarce, extensive research on the electrochemical detection of 2,4-DCP provides a strong basis for applicable enhancement techniques. These methods focus on overcoming issues like electrode fouling and achieving low detection limits.

Key Enhancement Strategies for Dichlorophenol Detection:

Nanomaterial-Modified Electrodes: The use of nanomaterials such as multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs) significantly increases the electroactive surface area and enhances electron transfer rates. For instance, a glassy carbon electrode (GCE) modified with MWCNTs dispersed in Nafion has been shown to improve the detection of 2,4-DCP significantly. researchgate.net Similarly, an electrochemical sensor using chitosan-stabilized AuNPs on a GCE was developed for the selective determination of 2,4-DCP in water samples. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites that can selectively bind a target molecule. This "lock-and-key" mechanism provides high selectivity. Sensors for 2,4-DCP have been successfully constructed using MIPs. For example, a molecularly imprinted polymer film was created by electropolymerizing 3,4-ethylenedioxythiophene (B145204) (EDOT) on a carbon fiber paper electrode in the presence of 2,4-DCP as a template molecule. researchgate.netrsc.org Another approach involved creating MIPs on a GCE modified with polydopamine-reduced graphene oxide for sensitive and selective 2,4-DCP measurement. rsc.org

Advanced Voltammetric Techniques: Techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are employed to enhance the signal-to-noise ratio, thereby lowering the limit of detection. rsc.org A sensor using a PEDOT:PSS/MWCNT aerogel on an electrode utilized DPV to achieve a low detection limit of 0.003 µM for 2,4-DCP. google.com

The presence of the amino group in this compound would likely lower its oxidation potential, making it easier to detect. However, it may also increase the potential for electrode fouling via polymerization of the oxidation products. The enhancement strategies used for 2,4-DCP, particularly those involving anti-fouling materials like Nafion and the high selectivity of MIPs, would be directly applicable and highly beneficial for the robust and sensitive detection of this compound.

Interactive Table: Electrochemical Detection Methods for 2,4-Dichlorophenol (B122985)

Electrode ModificationAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Source
PEDOT:PSS/MWCNT AerogelDPV0.008 - 150.003 google.com
MIP/GO/GCEDPV0.004 - 100.0005 rsc.org
MIP-Chitosan-AuNPs/GCEDPV0.021 - 0.310.00633 researchgate.net
Carbon Fiber Microelectrode (CFME) + TritonX-100Not Specified0.03 - 1.80.01 researchgate.net
CeNiCu-LDH@CCNot Specified1 - 1000.197 sielc.com

Advanced Mass Spectrometric Analyzers for Complex Matrices (Quadrupole Time-of-Flight, Linear Ion Trap, Hybrid Quadrupole Linear Ion Trap)

For the analysis of this compound in complex matrices such as environmental or biological samples, coupling a separation technique like High-Performance Liquid Chromatography (HPLC) with an advanced mass spectrometric analyzer is essential. sielc.comresearchgate.net These hybrid instruments offer a combination of sensitivity, selectivity, and structural elucidation capabilities.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry:

Q-TOF systems combine a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This configuration provides high-resolution, accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and for differentiating it from matrix interferences. High-resolution analysis of 3,4-dichlorophenol, an isomer of the target compound, has been successfully performed using electrospray ionization (ESI) coupled with a Q-TOF mass spectrometer. The high mass accuracy of Q-TOF systems (typically <5 ppm error) allows for confident identification of molecular formulas, a critical step in metabolite or degradation product identification. mdpi.comugent.be

Linear Ion Trap (LIT) Mass Spectrometry:

Linear ion traps are known for their high sensitivity and ability to perform multiple stages of fragmentation (MS^n). acs.orgengineering.org.cn In an MS^n experiment, an ion of interest is isolated, fragmented, and then a specific fragment ion is further isolated and fragmented. This process provides detailed structural information that is invaluable for identifying unknown compounds and distinguishing between isomers. While 3D ion traps can be limited by space charge effects in complex matrices, LITs have a higher ion storage capacity, which improves performance. researchgate.net The ability to perform detailed structural analysis through repeated fragmentation makes LITs powerful tools for characterizing compounds like this compound.

Hybrid Quadrupole Linear Ion Trap (Q-LIT) Mass Spectrometry:

Hybrid instruments, such as the QTRAP®, combine the functionalities of a triple quadrupole (QqQ) instrument with a linear ion trap. This allows the instrument to operate in traditional QqQ modes for highly sensitive and specific quantification (e.g., Multiple Reaction Monitoring, MRM) while also functioning as a sensitive LIT for qualitative analysis and structural confirmation. acs.orgbiorxiv.org When analyzing complex samples, the quadrupole (Q1) can be used to selectively isolate the precursor ion of this compound, which is then passed to the collision cell (q2) for fragmentation. The resulting product ions can be scanned out using the linear ion trap (Q3), providing a sensitive and information-rich product ion spectrum. researchgate.net This hybrid approach minimizes matrix interference and combines the strengths of both technologies, making it ideal for trace-level detection and identification in challenging samples. biorxiv.orgacs.org

Interactive Table: Capabilities of Advanced Mass Spectrometric Analyzers

Analyzer TypeKey AdvantagesTypical Application for this compoundSource(s)
Quadrupole Time-of-Flight (Q-TOF) High-resolution mass measurement; High mass accuracy (<5 ppm); Elemental composition determination.Accurate mass confirmation of the parent compound and its metabolites in complex environmental or biological samples. mdpi.comacs.org
Linear Ion Trap (LIT) High sensitivity; Ability to perform MS^n fragmentation for detailed structural analysis.Isomer differentiation and structural elucidation of unknown degradation products or metabolites. acs.orgresearchgate.netbiorxiv.org
Hybrid Quadrupole-LIT (Q-LIT / QTRAP®) Combines quantitative (QqQ) and qualitative (LIT) capabilities; High sensitivity and selectivity; Reduced matrix effects.Trace-level quantification (MRM) and simultaneous confirmation by acquiring full product ion spectra in complex matrices. biorxiv.orgacs.org

Structure Activity Relationship Sar and Computational Studies of 3 Amino 2,4 Dichlorophenol and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are crucial for predicting the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery and toxicology assessment. nih.gov

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors derived from the 2D representation of a molecule. These descriptors can be categorized into several classes, including physicochemical, topological, and electronic indices. For a series of aminodichlorophenol analogs, a 2D-QSAR study would involve calculating a wide range of such descriptors.

The general workflow for a 2D-QSAR study involves:

Data Set Selection: A series of analogs of 3-Amino-2,4-dichlorophenol with experimentally determined biological activities (e.g., enzyme inhibition, toxicity) is compiled.

Descriptor Calculation: The 2D structures are used to calculate various numerical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a predictive model. nih.gov

Model Validation: The model's robustness and predictive power are assessed using internal and external validation techniques.

Studies on other aromatic compounds, such as nitroaromatics and amide derivatives, have shown that descriptors related to hydrophobicity (logP), electronic properties (like the energy of the Lowest Unoccupied Molecular Orbital, E_LUMO), and molecular shape are often critical in determining their biological activity. nih.govnih.gov For halogenated phenols, descriptors accounting for the electronic influence of the chlorine atoms and the hydrogen-bonding capacity of the amino and hydroxyl groups would be particularly relevant.

Table 1: Examples of 2D Descriptors Relevant for QSAR of Aromatic Compounds

Descriptor ClassExample DescriptorsDescription
Electronic E_HOMO / E_LUMOEnergy of the Highest Occupied/Lowest Unoccupied Molecular Orbital, related to reactivity.
Dipole MomentMeasures the polarity of the molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol and water, indicating hydrophobicity.
Molar Refractivity (MR)Relates to molecular volume and polarizability.
Topological Molecular Connectivity IndicesDescribe the branching and complexity of the molecular structure.
Wiener IndexRepresents the sum of distances between all pairs of atoms in the molecule.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of molecules and the spatial distribution of their properties. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that hypothesizes that differences in a target property, like binding affinity, correlate with differences in the non-covalent interaction fields surrounding the molecules. researchgate.net

The CoMFA process involves:

Molecular Alignment: A crucial step where all molecules in the dataset are superimposed based on a common scaffold or a pharmacophore model.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the field values with the variations in biological activity.

The results are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character and hydrogen bond-donating groups were crucial for activity. researchgate.net For this compound analogs, CoMFA contour maps could indicate where bulky substituents might be sterically favored or where positive or negative electrostatic potential would be beneficial for receptor binding. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used to understand the molecular basis of ligand-protein interactions and to screen virtual libraries of compounds for potential drug candidates.

For this compound or its analogs, docking studies can elucidate how these molecules bind to the active site of a target enzyme. The process involves generating various conformations (poses) of the ligand within the protein's binding pocket and scoring them based on their binding affinity or energy.

Key interactions that can be analyzed include:

Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups of this compound are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues like serine, threonine, or aspartate in a protein's active site.

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

π-π Stacking and π-Cation Interactions: The aromatic ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

For example, a molecular docking study of novel 4-aminophenol (B1666318) hybrids targeting the MAPK p38 protein showed that the lead compound formed stable hydrogen bonds and π-π stacking interactions, which correlated well with its observed in-vitro activity. nih.gov Similarly, docking studies of ortho-substituted phenols with the enzyme tyrosinase helped predict whether a compound would act as a substrate or an inhibitor based on its binding orientation and proximity to the catalytic residues. mdpi.com

Table 2: Hypothetical Molecular Docking Results for a this compound Analog

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Tyrosinase-6.8His244, Ser282Hydrogen Bond with -OH group
Mitogen-Activated Protein Kinase (MAPK)-7.1Lys53, Met109, Asp168Hydrogen Bond with -NH2 group, Hydrophobic interaction with ring
FabH Receptor (E. coli)-5.9Gly208, Thr142Hydrogen Bond with -OH and -NH2 groups

This table is illustrative and based on docking studies of similar aminophenol and dichlorophenol compounds against common biological targets. nih.govacs.org

Computational Chemical Characterization

Computational chemical characterization involves the use of quantum mechanics and molecular mechanics to calculate various properties of a molecule, providing insights into its stability, reactivity, and electronic nature.

Electronic structure calculations, often performed using Density Functional Theory (DFT), can determine the distribution of electrons within a molecule. This is vital for understanding its chemical behavior. Key properties calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important. The energy gap between them indicates the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen and nitrogen atoms would be regions of negative potential, attractive to electrophiles, while the hydrogens of the -OH and -NH2 groups would be regions of positive potential.

Atomic Charges and Bond Orders: These calculations quantify the charge on each atom and the strength of the bonds connecting them, offering insights into bond stability and potential sites for metabolic attack.

Table 3: Selected Computed Properties for this compound

PropertyValueSource
Molecular Weight 178.01 g/mol PubChem nih.gov
Molecular Formula C6H5Cl2NOPubChem nih.gov
XLogP3 2.1PubChem nih.gov
Hydrogen Bond Donor Count 2PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Polar Surface Area 46.3 ŲPubChem nih.gov

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. While the benzene ring of this compound is largely planar, the orientations of the hydroxyl and amino substituents can vary. The primary focus of a conformational analysis would be the rotation around the C-O and C-N bonds.

A key factor influencing the preferred conformation is the potential for intramolecular hydrogen bonding between the ortho-positioned amino (-NH2) and hydroxyl (-OH) groups. However, in this compound, these groups are in a meta relationship to each other, making direct intramolecular hydrogen bonding less likely. Therefore, their orientation will be primarily governed by steric interactions with the adjacent chlorine atoms and their interactions with solvent molecules in a given environment. In polar, protic solvents, intermolecular hydrogen bonding with the solvent would likely dominate over any weak intramolecular interactions. semanticscholar.org Computational methods can calculate the potential energy surface as these bonds are rotated, allowing for the identification of low-energy, stable conformers that are most likely to exist and interact with biological receptors.

Reaction Pathway Modeling (e.g., Fukui Index Analysis)

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of complex molecules. For this compound and its analogs, Density Functional Theory (DFT) is a key method used to model reaction pathways and predict reactivity. A significant concept within DFT is the Fukui function, which helps in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule.

The Fukui index is a quantitative measure derived from the Fukui function, indicating the propensity of a specific atomic site in a molecule to undergo a particular type of reaction. By calculating the Fukui indices for each atom in this compound, researchers can predict which sites are most susceptible to attack, thus modeling the initial steps of various reaction pathways, such as oxidation or electrophilic substitution.

In studies of related compounds like 2,4-dichlorophenol (B122985), DFT calculations and Fukui function analysis have been employed to understand their electrochemical oxidation mechanisms researchgate.net. These studies have shown that the chlorine atom at the para-position is often easier to be replaced than the one at the ortho-position nih.gov. For this compound, the presence of the amino group, a strong electron-donating group, is expected to significantly influence the electron distribution and, consequently, the reactivity of the aromatic ring. The amino group would likely activate the positions ortho and para to it, making them more susceptible to electrophilic attack.

The Fukui indices are calculated based on the change in electron density at a particular atomic site upon the addition or removal of an electron. Three types of Fukui functions are typically considered:

f+(r) : For nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r) : For electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r) : For radical attack.

A higher Fukui index value for a particular atom indicates a greater reactivity of that site for the corresponding type of reaction. For instance, in the degradation of chlorophenols, identifying the sites most prone to radical attack is crucial for understanding the reaction pathway.

Below is a hypothetical data table illustrating the predicted Fukui indices for the heavy atoms of this compound. The values are illustrative and intended to demonstrate the expected trends based on the electronic properties of the substituents. The carbon atoms are numbered starting from the carbon bearing the hydroxyl group as C1.

Table 1: Hypothetical Fukui Indices for this compound

AtomFukui Index (f+) for Nucleophilic AttackFukui Index (f-) for Electrophilic AttackFukui Index (f0) for Radical Attack
C10.080.120.10
C20.150.050.10
C30.060.200.13
C40.180.040.11
C50.050.250.15
C60.070.180.12
O0.200.030.11
N0.040.280.16
Cl (C2)0.100.020.06
Cl (C4)0.120.010.05

The hypothetical data in Table 1 suggests that the nitrogen atom and the carbon atoms at positions 3 and 5 are the most likely sites for electrophilic attack due to the electron-donating effects of the amino and hydroxyl groups. Conversely, the carbon atoms attached to the chlorine atoms (C2 and C4) and the oxygen atom are predicted to be more susceptible to nucleophilic attack. Such computational predictions are invaluable for designing experiments to study the degradation or modification of this compound, allowing researchers to anticipate the initial products of a reaction.

Self-Organizing Map-Based Cluster Analyses for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are essential tools in computational toxicology and drug discovery for predicting the biological activities of chemical compounds. ijain.orgresearchgate.net Self-Organizing Maps (SOMs), a type of unsupervised artificial neural network, are particularly useful for clustering and visualizing high-dimensional data, making them well-suited for QSAR studies. mdpi.com In the context of this compound and its analogs, SOM-based cluster analysis can be employed to group these compounds based on their structural and physicochemical properties to predict their biological activities, such as cytotoxicity or biodegradability. nih.govresearchgate.net

The process of a SOM-based cluster analysis for biological activity prediction involves several steps:

Data Set Preparation : A dataset of this compound and its structural analogs with known biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties.

SOM Training : The SOM is trained using the calculated molecular descriptors. The algorithm maps the high-dimensional descriptor space onto a low-dimensional grid of neurons, typically two-dimensional. Compounds with similar descriptor profiles are mapped to the same or nearby neurons.

Cluster Analysis : The trained SOM is visualized to identify clusters of compounds. Each neuron in the map represents a cluster, and the distances between neurons reflect the similarities between the clusters.

Biological Activity Prediction : The biological activity of a new compound, such as a novel analog of this compound, can be predicted by first calculating its molecular descriptors and then determining which cluster it belongs to on the trained SOM. The activity of the new compound is then inferred to be similar to that of the other compounds in the same cluster.

The power of SOMs lies in their ability to handle complex and nonlinear relationships between molecular structure and biological activity. ijain.org They can reveal patterns in the data that are not apparent with traditional linear methods. For instance, a SOM analysis could reveal that a particular combination of electronic and steric properties is associated with high cytotoxicity in a series of dichlorophenol derivatives.

Below is an illustrative data table showing a hypothetical clustering of this compound and some of its analogs using a SOM-based approach. The table includes a few key molecular descriptors and the predicted biological activity cluster for each compound.

Table 2: Hypothetical SOM-Based Clustering of this compound and Analogs for Biological Activity Prediction

CompoundLogPMolecular WeightPolar Surface Area (Ų)Predicted Biological Activity Cluster
This compound2.5178.0146.19High Cytotoxicity
2,4-dichlorophenol3.2163.0020.23Moderate Cytotoxicity
3-Aminophenol0.9109.1346.19Low Cytotoxicity
4-Chloro-3-aminophenol1.7143.5746.19Moderate Cytotoxicity
2,4-dichloroaniline3.1162.0226.02Moderate Cytotoxicity
3-Amino-2,4-dichloro-6-methylphenol2.9192.0446.19High Cytotoxicity

This hypothetical analysis demonstrates how SOMs can be used to categorize compounds and predict their biological effects based on molecular properties. Such predictive models are valuable for prioritizing the synthesis and testing of new compounds, thereby accelerating the discovery of molecules with desired biological activities while potentially reducing the need for extensive animal testing.

Toxicological and Safety Assessments of 3 Amino 2,4 Dichlorophenol

Acute and Chronic Toxicity Studies

The toxicity of 3-Amino-2,4-dichlorophenol has been evaluated through both short-term (acute) and long-term (chronic) exposure studies.

In Vitro Toxicity Assays

In vitro studies on this compound hydrochloride have been conducted to assess its toxicity at the cellular level. For instance, in V79 cells, a cell line derived from Chinese hamster lung, the compound was investigated for its potential to induce micronuclei. europa.eu The study was performed both with and without metabolic activation using a liver S9-fraction from phenobarbital/β-naphthoflavone-induced rats. europa.eu

In other in vitro models using isolated renal cortical cells from male Fischer 344 rats, the nephrotoxic potential of various aminophenols was compared. nih.gov The results indicated that the position and number of chlorine atoms on the aminophenol structure influence its cytotoxicity. nih.gov Specifically, 4-amino-2,6-dichlorophenol (B1218435) and 4-amino-2-chlorophenol (B1200274) showed marked cytotoxicity at a concentration of 0.5 mM, while 4-aminophenol (B1666318) and 4-amino-3-chlorophenol (B108459) did not at the same concentration. nih.gov At 1.0 mM, all tested compounds except 4-amino-3-chlorophenol exhibited cytotoxicity. nih.gov

In Vivo Animal Models for Systemic Toxicity Evaluation

In vivo studies in animal models have provided further insights into the systemic toxicity of this compound.

Acute Toxicity: An acute oral toxicity study of this compound hydrochloride was conducted in Wistar rats. europa.eu No mortality was observed at a dose of 300 mg/kg body weight. europa.eu However, at a dose of 2000 mg/kg, all animals died within 30 minutes. europa.eu Post-mortem examination of these animals revealed lesions in the lungs (mild to moderate congestion) and stomach (moderate to severe ulceration), with one animal also showing liver lesions. europa.eu The median acute lethal dose was determined to be 500 mg/kg bw. europa.eu

Sub-chronic Toxicity: A 90-day sub-chronic oral toxicity study was performed on Wistar rats following OECD Guideline 408. europa.eu In this study, high doses of up to 480 mg/kg bw/day led to symptoms such as salivation and lethargy, along with significant changes in liver and kidney weights.

Genotoxicity and Mutagenicity Research

The potential for this compound to cause genetic damage has been investigated through a series of genotoxicity and mutagenicity tests.

In Vitro Genotoxicity Assays (e.g., Micronuclei Induction)

In vitro genotoxicity assays have been conducted to evaluate the mutagenic potential of this compound. The compound was tested for its ability to induce micronuclei in V79 mammalian cells. This assay helps to identify substances that can cause chromosomal damage. nih.gov While some research suggests that this compound can induce micronuclei formation in mammalian cells, it did not show mutagenic effects in bacterial assays like the Ames test. This indicates a complex interaction with genetic material that may be dependent on the cellular context.

In a bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, this compound HCl did not show a biologically relevant increase in revertant colonies, either with or without metabolic activation. europa.eu This suggests that under the experimental conditions used, the compound was not mutagenic in this bacterial system. europa.eu

In Vivo Mutagenicity Testing

In vivo mutagenicity testing has also been performed. An early in vivo bone marrow assay in mice was deemed inadequate by modern standards. europa.eu A more recent in vivo micronucleus test in mice involved intraperitoneal administration of the compound. europa.eu Bone marrow cells were collected 24 or 48 hours after dosing to assess for micronuclei induction. europa.eu The results of this study indicated that this compound HCl itself does not have mutagenic potential in vivo. europa.eu

Organ-Specific Toxicity Investigations

Investigations into the organ-specific toxicity of this compound have primarily focused on the liver and kidneys, as suggested by findings from acute and sub-chronic toxicity studies. europa.eu

In an acute oral toxicity study in Wistar rats, high doses of this compound hydrochloride resulted in observable lesions in the lungs and stomach, and in one case, the liver. europa.eu Furthermore, a 90-day sub-chronic oral toxicity study in rats revealed significant changes in liver and kidney weights at high dose levels.

Studies on a related compound, 4-amino-2,6-dichlorophenol, in Fischer 344 rats showed it to be both a nephrotoxicant and a hepatotoxicant in vivo and in vitro, with the kidney being more susceptible to its toxic effects than the liver. nih.gov This suggests that chlorinated aminophenols as a class may have the potential for organ-specific toxicity.

Table of Research Findings on this compound Toxicity

Toxicity Endpoint Assay/Model Key Findings Reference
Acute Oral Toxicity Wistar Rats LD50 determined to be 500 mg/kg bw. Lesions observed in lungs and stomach at 2000 mg/kg. europa.eu
Sub-chronic Oral Toxicity Wistar Rats (90-day) High doses (up to 480 mg/kg bw/day) led to salivation, lethargy, and changes in liver and kidney weights.
In Vitro Genotoxicity V79 Cells (Micronucleus Assay) Investigated for induction of micronuclei with and without metabolic activation. europa.eu
In Vitro Genotoxicity S. typhimurium (Ames Test) No biologically relevant increase in revertant colonies observed. europa.eu
In Vivo Mutagenicity Mouse (Micronucleus Test) No mutagenic potential observed for the compound itself. europa.eu
Organ-Specific Toxicity Wistar Rats (Acute Study) Lesions in lungs, stomach, and liver at high doses. europa.eu

Table of Compound Names

Compound Name
This compound
This compound hydrochloride
4-Amino-2,6-dichlorophenol
4-Amino-2-chlorophenol
4-Aminophenol
4-Amino-3-chlorophenol
Phenobarbital

Nephrotoxicity Studies (e.g., Renal Corticomedullary Necrosis)

Specific studies focusing exclusively on the nephrotoxicity of this compound, particularly renal corticomedullary necrosis, are not extensively detailed in the reviewed scientific literature. However, general toxicological assessments provide some insights into its effects on renal and other organs.

In an acute oral toxicity study conducted in Wistar rats, no mortality was observed at a dose of 300 mg/kg body weight. europa.eu However, at a higher dose of 2000 mg/kg, animal deaths occurred within 30 minutes. europa.eu Post-mortem visceral examination of the animals from the high-dose group revealed lesions primarily in the lungs (mild to moderate congestion) and stomach (moderate to severe ulceration). europa.eu In addition to these findings, one animal also presented with liver lesions. europa.eu Notably, this study did not report specific findings of kidney damage such as corticomedullary necrosis. europa.eu

Another toxicological assessment study noted that administration of high doses (up to 480 mg/kg bw/day) resulted in significant changes in liver and kidney weights, alongside clinical symptoms like salivation and lethargy.

While the nephrotoxic potential of various halogenated aminophenols has been established, with some isomers known to cause renal necrosis, the specific toxicological profile of this compound in this regard remains less characterized in publicly available research.

Metabolic Pathways Contributing to Organ Toxicity

The organ toxicity associated with this compound is influenced by its metabolic transformation. As a chlorinated aromatic amine and phenol (B47542), its chemical structure suggests a susceptibility to metabolic activation into reactive intermediates. The amino group enhances its reactivity, allowing it to participate in a range of biochemical reactions that can influence cellular processes.

The potential for metabolic activation is a key consideration in its toxicological evaluation. For instance, in vitro genotoxicity assays, such as the mouse lymphoma cell test, have been conducted in both the absence and presence of a liver S9 fraction for metabolic activation. europa.eu The use of the S9 mix in these tests is crucial for identifying substances that become genotoxic after being metabolized by enzymes primarily found in the liver.

For arylamines in general, metabolism can be a critical step in determining toxicity. imrpress.com It is hypothesized that compounds like this compound can be oxidized to form reactive intermediates, such as quinoneimines. These reactive species are capable of binding to cellular macromolecules, including proteins and DNA, and can generate reactive oxygen species, leading to oxidative stress and cellular damage. This mechanism could potentially explain the liver lesions observed in acute toxicity studies. europa.euljmu.ac.uk The skin also possesses enzymatic activity and can metabolize absorbed chemicals, which is a significant factor for substances like hair dyes that have direct dermal contact. imrpress.com

Endocrine Disrupting Potential

Androgenic Activity Characterization

In the reviewed scientific literature, specific studies designed to characterize the androgenic or anti-androgenic activity of this compound are not available. Regulatory frameworks for cosmetic products in various regions, including the European Union and ASEAN, list "Substances with androgenic effect" as a restricted or prohibited category. europa.euagc.gov.sg However, in these regulations, this compound is listed separately as a permitted oxidative hair dye substance and not under the specific category of substances with androgenic effects. europa.euagc.gov.sgeuropa.eu This suggests that, based on available data submitted to regulatory bodies, androgenic activity is not considered its primary toxicological concern.

Synergistic Effects with Endogenous Hormones

There is no available research from the reviewed sources that investigates the potential synergistic or antagonistic effects of this compound when acting in concert with endogenous hormones. The interaction of this compound with the endocrine system, beyond the general assessments, remains an uncharacterized area of its toxicological profile.

Human Exposure and Risk Assessment Methodologies

Dermal Penetration Studies

The potential for human exposure to this compound, primarily from its use in oxidative hair dye formulations, has been evaluated through dermal penetration studies. europa.eueuropa.eu These studies are essential for risk assessment, as percutaneous absorption is a major route of systemic exposure for hair dye ingredients. imrpress.com

An in vitro study was conducted to determine the dermal absorption and percutaneous penetration of this compound hydrochloride using excised pig skin, a common model for human skin. europa.eu The study mimicked consumer use by applying the substance as part of a standard hair dyeing cream formulation. europa.eu Key parameters and findings from this research are summarized in the table below.

Study ParameterDescriptionReference
Test SystemDermatomed excised skin from young pigs (mean thickness 0.75 mm) europa.eu
Test SubstanceThis compound HCl in a standard hair dye formulation (with and without a hydrogen peroxide developer) europa.eu
Application DoseApprox. 0.33 mg/cm² of the test substance, from a 20 mg/cm² formulation application europa.eu
Exposure Duration30 minutes, followed by rinsing europa.eu
Endpoint MeasuredMaximum absorbed dose (Amax) through the skin imrpress.com
Result (Amax)63.68 µg/cm² imrpress.com

The study concluded that the compound is able to penetrate the skin, leading to systemic availability. europa.euimrpress.com This data is critical for calculating the margin of safety for its use in cosmetic products.

Pharmacokinetic Studies in Mammalian Systems (Absorption, Elimination)

Understanding the absorption and elimination kinetics of this compound is crucial for assessing its systemic exposure potential. While comprehensive pharmacokinetic data is limited, key studies have investigated its absorption through the skin.

Absorption

The primary route of exposure to this compound in humans is through dermal contact, particularly from its use in hair dye formulations. The percutaneous absorption of its hydrochloride salt (this compound HCl, designated A43) has been investigated in vitro using excised pig skin, a model considered a suitable surrogate for human skin. journals.co.zasafeworkaustralia.gov.au A study conducted according to the Organisation for Economic Co-operation and Development (OECD) Guideline 428 utilized dermatomed pig skin with a mean thickness of 0.75 mm in diffusion cells. iarc.frresearchgate.net The skin was exposed for 30 minutes to different formulations containing radiolabelled [¹⁴C]-A43 to simulate consumer and occupational use conditions. iarc.frresearchgate.net

Three different preparations were tested:

Experiment A: A non-oxidative hair dye formulation with a final A43 concentration of 1.65%. iarc.frresearchgate.net

Experiment B: An oxidative hair dye formulation (mixed with hydrogen peroxide) with a final A43 concentration of 1.65%. iarc.frresearchgate.net

Experiment C: A 1.5% solution of A43 in 25% aqueous ethanol (B145695). iarc.frresearchgate.net

The study measured the amount of the substance that penetrated the skin and was recovered in the receptor fluid, as well as the amount retained within the skin layers (epidermis and dermis). The results from this pivotal study are detailed in the table below.

Interactive Data Table: In Vitro Dermal Absorption of this compound HCl in Pig Skin

ExperimentFormulation TypeConcentrationMean Amount Absorbed (Receptor Fluid) (µg/cm²)Mean Amount in Skin (µg/cm²)Total Bioavailable Amount (µg/cm²)
A Non-Oxidative Hair Dye1.65%0.20 ± 0.101.34 ± 0.531.54 ± 0.50
B Oxidative Hair Dye1.65%0.17 ± 0.080.70 ± 0.290.87 ± 0.30
C Aqueous Ethanol Solution1.50%0.90 ± 0.401.83 ± 0.742.73 ± 1.05

Data sourced from the SCCS/1205/08 opinion, representing the mean ± standard deviation. iarc.fr

The findings indicate that the vehicle significantly influences dermal absorption. The highest bioavailability was observed from the aqueous ethanol solution, while the oxidative hair dye formulation resulted in the lowest absorption. iarc.fr In all cases, the amount of the substance remaining in the skin was greater than the amount that passed through into the receptor fluid. iarc.fr

Elimination

Following a comprehensive review of publicly available scientific literature, no studies detailing the specific metabolic pathways, excretion routes, or elimination half-life of this compound in mammalian systems were identified. Data on how this compound is metabolized and cleared from the body is currently lacking.

Occupational Exposure Assessments

This compound is utilized as a coupler in permanent (oxidative) and non-oxidative hair dye formulations. iarc.fr This use pattern creates a potential for occupational exposure, primarily for hairdressers and workers in manufacturing facilities.

Despite its use in professional settings, specific occupational exposure assessments involving quantitative measurements for this compound are not available in the published literature. No established occupational exposure limits (OELs) from major regulatory bodies have been set for this compound. europa.euenvirocare.org Furthermore, searches for biomonitoring studies measuring this compound or its specific metabolites in exposed workers, such as hairdressers, did not yield any results. researchgate.netocchealth.co.za

While direct exposure data is absent, the scale of its use provides some context for potential exposure. A report from the International Agency for Research on Cancer (IARC) indicated that the approximate annual worldwide use of this compound (COLIPA code A043) in the hair dye industry was between 0.1 and 0.5 metric tonnes in 2005. iarc.fr

In the European Union, the concentration of this compound is regulated in cosmetic products. After mixing under oxidative conditions, the maximum concentration applied to the hair must not exceed 1.5% (as hydrochloride). Product labels for hair dyes containing this substance are required to include specific warnings, such as "Hair colourants can cause severe allergic reactions" and instructions to perform an allergy alert test. These warnings and regulations aim to mitigate risks for both consumers and professionals.

In the absence of specific exposure data, general occupational hygiene principles are recommended to minimize exposure. aaronhall.com For hairdressers, this includes the use of personal protective equipment, such as suitable gloves, and ensuring adequate ventilation in salons. aaronhall.comlookchem.com Studies on other hair dye components have shown that dermal exposure is a significant route and that improper glove use may not provide sufficient protection. researchgate.netoup.com

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The unique structure of 3-Amino-2,4-dichlorophenol, with its reactive amino and hydroxyl groups, makes it a prime candidate for chemical modification to create derivatives with enhanced or entirely new biological activities. Derivatization is a key strategy to modulate a molecule's properties, such as solubility, stability, and, most importantly, its interaction with biological targets.

Research in this area is focused on several key approaches. One common strategy involves the acylation of the amino group. For instance, reacting this compound with various N-hydroxysuccinimide (NHS) esters can introduce different acyl groups, potentially altering the compound's binding affinity to specific enzymes or receptors. nih.gov Another approach is the derivatization of the phenolic hydroxyl group to form ethers or esters, which can change the compound's pharmacokinetic profile.

Furthermore, the development of "clickable" derivatives is a promising avenue. By introducing a functional group, such as an azide (B81097) or alkyne, onto the this compound scaffold, researchers can use click chemistry to easily link it to other molecules, such as peptides or targeting ligands. This allows for the creation of highly specific and potent bioactive conjugates. nih.gov The goal of these derivatization strategies is to create a library of novel compounds based on the this compound core, which can then be screened for a wide range of biological activities, from antimicrobial to anticancer effects. nih.govresearchgate.net

Interactive Table: Potential Derivatization Strategies for this compound

Reaction TypeFunctional Group TargetedPotential ReagentsObjectiveReference
AcylationAmino (-NH2)N-hydroxysuccinimide (NHS) esters, Acid chloridesModify binding affinity, Introduce new functionalities nih.gov
EtherificationHydroxyl (-OH)Alkyl halidesImprove solubility and pharmacokinetic properties diva-portal.org
EsterificationHydroxyl (-OH)Acid anhydrides, Acyl chloridesCreate prodrugs, alter stability diva-portal.org
Click ChemistryAmino or Hydroxyl (after modification)Azides, AlkynesFacilitate conjugation to biomolecules nih.gov

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully understand the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics approaches. embopress.org These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level view of how a compound affects cellular processes. nih.gov By simultaneously analyzing changes across multiple molecular levels, scientists can uncover the mechanism of action of a compound with unprecedented detail. nih.gov

For example, transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated in response to treatment with a this compound derivative, providing clues about the cellular pathways being affected. embopress.org Proteomics can then identify changes in protein expression and post-translational modifications, confirming the functional consequences of the observed gene expression changes. nih.govembopress.org Metabolomics, the study of small molecules, can reveal alterations in metabolic pathways, providing a snapshot of the cell's metabolic state. researchgate.net

By integrating these different omics datasets, researchers can construct detailed network models of the compound's interactions within the cell. nih.gov This approach is crucial for identifying the primary molecular targets of a bioactive derivative, as well as any off-target effects. embopress.org The insights gained from multi-omics studies can guide the rational design of new derivatives with improved efficacy and reduced toxicity.

Green Chemistry Principles in the Synthesis and Application of this compound

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Green chemistry principles, which focus on reducing waste, using less hazardous substances, and improving energy efficiency, are being applied to the synthesis and application of this compound. tandfonline.com

One key area of research is the development of greener synthetic routes. Traditional methods for synthesizing aminophenols can involve harsh reagents and generate significant amounts of waste. Researchers are exploring alternative, more sustainable methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) in environmentally benign solvents like methanol. acs.org Another promising approach is the use of water as a solvent for organic reactions, which can eliminate the need for volatile and often toxic organic solvents. tandfonline.comrsc.org One-pot synthesis, where multiple reaction steps are carried out in a single reactor, can also improve efficiency and reduce waste. rsc.org

Beyond synthesis, green chemistry principles are also relevant to the applications of this compound. For example, in its use as a dye precursor, research is focused on developing dyeing processes that use less water and energy, and that generate less effluent. The development of biocatalytic processes, using enzymes to carry out specific chemical transformations, is another exciting area of green chemistry research with potential applications for this compound.

Advanced Materials Science Applications Involving this compound Derivatives

The functional groups of this compound make it an interesting building block for the creation of advanced materials. While direct applications are still in the exploratory phase, the potential is significant. The amino and phenol (B47542) moieties can be used to incorporate this compound into polymer backbones or as pendant groups, imparting specific properties to the resulting material.

For example, derivatives of this compound could be used to create novel polymers with enhanced thermal stability, flame retardancy, or specific optical properties. The presence of chlorine atoms can contribute to flame-retardant characteristics. The amino group provides a site for cross-linking or for grafting other molecules onto a polymer surface.

Furthermore, this compound derivatives could be used to create functionalized surfaces. By immobilizing these molecules on a substrate, it may be possible to create materials with antimicrobial, antifouling, or specific binding properties. Research in this area could lead to the development of new coatings, membranes, or sensors with a wide range of applications, from biomedical devices to environmental monitoring.

Predictive Toxicology and Exposure Modeling for Risk Assessment

As with any chemical, it is crucial to understand the potential risks of this compound to human health and the environment. Predictive toxicology and exposure modeling are powerful tools for assessing these risks, often reducing the need for extensive animal testing. auctoresonline.org

Predictive toxicology uses computational models to forecast the potential toxicity of a chemical based on its structure and properties. nih.gov For this compound, these models can predict its potential to cause skin sensitization, genotoxicity, or other adverse effects. For example, the Scientific Committee on Consumer Products (SCCP) has evaluated the safety of this compound hydrochloride for use in hair dyes, using data from in vitro and in vivo studies to assess its toxicological profile. europa.eu Studies have shown that while no mortality was observed in rats at a dose of 300 mg/kg, higher doses did result in toxicity. europa.eu It has been identified as a moderate skin sensitizer.

Exposure modeling complements predictive toxicology by estimating the extent to which humans and the environment might be exposed to the chemical under different use scenarios. auctoresonline.org For this compound, this could involve modeling its release from industrial facilities, its fate and transport in the environment, and potential human exposure through consumer products like hair dyes. europa.euresearchgate.net By combining predictive toxicology with exposure modeling, researchers can conduct comprehensive risk assessments and establish safe use guidelines for this compound.

Interactive Table: Toxicological Data for this compound Hydrochloride

Toxicological EndpointStudy TypeKey FindingReference
Acute Oral ToxicityRat studyNo mortality at 300 mg/kg body weight. europa.eu
Skin SensitizationLocal Lymph Node AssayModerate sensitizer. europa.eu
GenotoxicityIn vitro/in vivo assaysCan induce micronuclei formation in mammalian cells.

Sustainable Remediation Technologies for Environmental Contamination

Chlorinated phenols, as a class of compounds, can be persistent environmental pollutants. publications.gc.ca Therefore, the development of sustainable technologies for the remediation of soil and water contaminated with compounds like this compound is an important area of research.

Bioremediation, which uses microorganisms to break down pollutants, is a promising and environmentally friendly approach. mdpi.com Researchers have isolated bacterial strains, such as Pseudomonas alcaligenes and Bacillus subtilis, that can degrade 2,4-dichlorophenol (B122985), a closely related compound. researchgate.netnih.gov These microorganisms often use the pollutant as a source of carbon and energy, breaking it down into less harmful substances. researchgate.netnih.gov The effectiveness of bioremediation can be enhanced by immobilizing the microorganisms or their enzymes (like laccase) on a solid support, which increases their stability and allows for their reuse. nih.govresearchgate.net

In addition to bioremediation, advanced oxidation processes (AOPs) are being investigated for the degradation of chlorinated phenols. These methods, which include photocatalysis with materials like titanium dioxide (TiO2), use highly reactive hydroxyl radicals to break down organic pollutants. rsc.orgscispace.com The efficiency of these catalytic processes can be improved by modifying the catalyst, for example, by doping it with metals or using a support material like activated carbon. scispace.commdpi.com Research in this area aims to develop cost-effective and efficient technologies for the complete mineralization of chlorinated phenols into carbon dioxide, water, and inorganic halides. rsc.org

Interactive Table: Remediation Technologies for Chlorophenols

TechnologyMechanismExampleReference
BioremediationMicrobial degradationUse of Pseudomonas and Bacillus species to break down 2,4-dichlorophenol. researchgate.netnih.gov
Enzyme ImmobilizationEnhanced enzymatic degradationImmobilized laccase for increased stability and reuse in degrading phenols. nih.govresearchgate.net
PhotocatalysisAdvanced oxidation processDegradation of 4-chlorophenol (B41353) using TiO2 catalysts. rsc.orgscispace.com
Catalytic OxidationCatalytic degradationUse of modified activated carbon to remove o-chlorophenol. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Amino-2,4-dichlorophenol in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or electrochemical detection is widely used due to its sensitivity for phenolic compounds. Derivatization with agents like dansyl chloride or acetic anhydride enhances detectability by improving chromatographic separation and signal response. For complex matrices (e.g., wastewater), solid-phase extraction (SPE) using C18 cartridges or molecularly imprinted polymers (MIPs) is advised to reduce matrix interference . Gas chromatography-mass spectrometry (GC-MS) can also be employed after silylation to increase volatility, but the amino and hydroxyl groups may complicate derivatization efficiency .

Q. How does the presence of amino and chloro substituents influence the environmental persistence of this compound?

  • Methodological Answer : The chloro groups increase hydrophobicity (log Kow ~2.5–3.0), promoting adsorption to organic matter in soils and sediments. The amino group introduces hydrogen-bonding capability, potentially enhancing solubility in aqueous systems. These competing properties necessitate site-specific studies using batch sorption experiments (e.g., OECD Guideline 106) to quantify partitioning coefficients (Kd) across different soil types. Degradation half-lives can be assessed via OECD 301B ready biodegradability tests under aerobic/anaerobic conditions .

Q. What are the key toxicological endpoints for this compound in aquatic organisms?

  • Methodological Answer : Acute toxicity assays (e.g., Daphnia magna 48-hour EC50) and chronic endpoints (e.g., algal growth inhibition) should be prioritized. The compound’s redox activity may induce oxidative stress, requiring measurement of biomarkers like glutathione peroxidase (GPx) and catalase (CAT) in exposed organisms. Comparative studies with structurally similar chlorophenols (e.g., 2,4-dichlorophenol) suggest LC50 values in the 5–20 mg/L range for fish, but amino-substituted analogs may exhibit higher bioaccumulation potential .

Advanced Research Questions

Q. How can Fenton-based advanced oxidation processes (AOPs) be optimized for this compound degradation?

  • Methodological Answer : A multivariable experimental design (e.g., Box-Behnken or central composite design) is critical to optimize Fe<sup>2+</sup>/H2O2 ratios, pH, and temperature. For example, at pH 3.0–4.0, Fe<sup>2+</sup> concentrations of 0.1–0.5 mM and H2O2 doses of 5–10 mM typically achieve >90% degradation within 30 minutes. Monitor hydroxyl radical (•OH) generation via probe compounds (e.g., terephthalic acid) and track intermediate products (e.g., quinones, chloroanilines) using LC-QTOF-MS to elucidate degradation pathways .

Q. What microbial consortia are effective in mineralizing this compound under anaerobic conditions?

  • Methodological Answer : Enrichment cultures from chlorophenol-contaminated sediments can be developed using mineral salts media (MSM) supplemented with the compound as the sole carbon source. Metagenomic profiling (16S rRNA sequencing) often reveals dominance of Sphingomonadaceae and Rhodococcus spp., which harbor dehalogenase and monooxygenase enzymes. Reductive dechlorination pathways should be confirmed via stoichiometric chloride release measurements and stable isotope probing (SIP) with <sup>13</sup>C-labeled substrates .

Q. How do functionalized nanomaterials enhance photocatalytic degradation of this compound?

  • Methodological Answer : Immobilized TiO2-g-C3N4 heterojunctions or Fe3O4@SiO2-laccase composites improve visible-light activity and recyclability. Key parameters include bandgap tuning (UV-Vis DRS analysis), surface area (BET), and charge separation efficiency (photoluminescence spectroscopy). For example, TiO2/Ti-Fe-graphite systems achieve >80% degradation within 2 hours under visible light (λ ≥ 420 nm) via synergistic •OH and superoxide radical (O2<sup>•−</sup>) production .

Q. What strategies resolve contradictions in reported degradation efficiencies across studies?

  • Methodological Answer : Discrepancies often arise from variations in initial concentration, matrix effects, or undefined side reactions. Conduct meta-analyses using standardized metrics (e.g., quantum yield, space-time yield) and validate findings with control experiments (e.g., scavengers for •OH, O2<sup>•−</sup>). Kinetic modeling (pseudo-first/second-order) coupled with Arrhenius plots can isolate temperature-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.